molecular formula C5H5ClOS B15072367 3-Chloro-4-methylthiophen-2-ol

3-Chloro-4-methylthiophen-2-ol

Cat. No.: B15072367
M. Wt: 148.61 g/mol
InChI Key: ARLDQSSSHPSYCR-UHFFFAOYSA-N
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Description

3-Chloro-4-methylthiophen-2-ol is a chemical compound with the molecular formula C5H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the fourth position, and a hydroxyl group at the second position on the thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methylthiophen-2-ol can be achieved through various methods. One common approach involves the chlorination of 4-methylthiophen-2-ol. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the third position of the thiophene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylthiophen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-methylthiophen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylthiophen-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiophen-2-ol: Lacks the chlorine atom at the third position.

    3-Chlorothiophen-2-ol: Lacks the methyl group at the fourth position.

    Thiophen-2-ol: Lacks both the chlorine and methyl groups.

Uniqueness

3-Chloro-4-methylthiophen-2-ol is unique due to the presence of both a chlorine atom and a methyl group on the thiophene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H5ClOS

Molecular Weight

148.61 g/mol

IUPAC Name

3-chloro-4-methylthiophen-2-ol

InChI

InChI=1S/C5H5ClOS/c1-3-2-8-5(7)4(3)6/h2,7H,1H3

InChI Key

ARLDQSSSHPSYCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1Cl)O

Origin of Product

United States

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